2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate

Synthetic Intermediate Purity Specification Quality Control

2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate (CAS 117133-81-0), commonly named Isobutyl alpha-cyano-3,4-methylenedioxycinnamate, is a synthetic organic compound belonging to the cyanoacrylate family. It is characterized by a 2-cyanoacrylate core, an isobutyl ester side chain, and a 3,4-methylenedioxy-substituted phenyl ring, resulting in a molecular formula of C15H15NO4 and a molecular weight of 273.28 g/mol.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 117133-81-0
Cat. No. B055854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
CAS117133-81-0
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N
InChIInChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3/b12-5+
InChIKeyWWYWTHILBDBFJR-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyl Alpha-Cyano-3,4-Methylenedioxycinnamate (CAS 117133-81-0): Core Identity and Procurement Classification


2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate (CAS 117133-81-0), commonly named Isobutyl alpha-cyano-3,4-methylenedioxycinnamate, is a synthetic organic compound belonging to the cyanoacrylate family [1]. It is characterized by a 2-cyanoacrylate core, an isobutyl ester side chain, and a 3,4-methylenedioxy-substituted phenyl ring, resulting in a molecular formula of C15H15NO4 and a molecular weight of 273.28 g/mol . This compound is primarily cataloged as an intermediate for organic syntheses and is available from specialty chemical suppliers [2].

Why Isobutyl Alpha-Cyano-3,4-Methylenedioxycinnamate (CAS 117133-81-0) Cannot Be Replaced by Other Cyanoacrylate Esters


Direct substitution of CAS 117133-81-0 with other in-class cyanoacrylate esters (e.g., ethyl, 2-ethylhexyl) is not supported by evidence due to the significant impact of the ester side chain and aromatic substitution on critical physicochemical properties. The isobutyl ester provides a distinct balance of lipophilicity (predicted LogP of 2.52 ) and steric profile compared to smaller (ethyl) or larger (2-ethylhexyl) analogs, which can directly affect reaction kinetics, intermediate stability, and final product purity in synthetic pathways. Furthermore, the compound's specific melting point range (147-150ºC [1]) and purity specifications (98% min, HPLC ) serve as critical quality benchmarks that generic cyanoacrylate alternatives may not meet, establishing it as a non-interchangeable building block in regulated synthetic protocols.

Quantitative Differentiation of Isobutyl Alpha-Cyano-3,4-Methylenedioxycinnamate (CAS 117133-81-0) from Closest Analogs


Purity Benchmarking: Isobutyl vs. Ethyl Ester Methylenedioxycinnamate for Synthetic Reliability

The isobutyl ester derivative (CAS 117133-81-0) is specified with a high minimum purity of 98% by HPLC and low moisture content (≤0.5%) by its commercial supplier [1]. In contrast, the ethyl ester analog (CAS 2286-56-8) is often sold as part of a screening collection (AldrichCPR) with no supplier-certified analytical purity data, placing the burden of identity and purity verification on the buyer . This represents a practical quality assurance advantage for procurement by ensuring a defined purity for direct use in synthesis.

Synthetic Intermediate Purity Specification Quality Control

Lipophilicity Differential: Impact of Isobutyl Chain on Partition Coefficient vs. Ethyl Analog

The predicted partition coefficient (LogP) for Isobutyl alpha-cyano-3,4-methylenedioxycinnamate is 2.52 . This value is significantly higher than the LogP for the ethyl ester analog, which is predicted to be lower due to the reduced number of carbon atoms in the ester chain. This quantitative difference in lipophilicity can directly influence the compound's behavior in phase-transfer catalyzed reactions, extraction workup protocols, and its reactivity in subsequent synthetic steps.

Lipophilicity QSAR Synthetic Intermediate

Thermal Handling Properties: Distinct Melting Point Range for Purification and Storage

The target compound has a reported melting point of 147-150°C [1]. In contrast, the ethyl ester analog (CAS 2286-56-8) has a significantly lower melting point of 95-97°C . The higher melting point of the isobutyl derivative is a practical advantage for purification protocol design, allowing for easier crystallization and isolation of a high-purity solid intermediate. It also allows for storage under standard refrigerated conditions (2-8°C) without special low-temperature requirements.

Melting Point Purification Pharmaceutical Intermediate

Scalability and Supply Consistency: Commercial Production at Kilogram Scale

The target compound is commercially produced at a scale of 'up to kilograms' with a consistent quality specification (98% purity, moisture ≤0.5%) [1]. This contrasts with many research-grade cyanoacrylate analogs, which are typically supplied at the milligram scale and lack batch-to-batch consistency data. For scientific procurement, this established supply chain offers a reliable source for pilot and development studies, differentiating it from catalog compounds only available for early discovery.

Process Development Supply Chain Scale-up

High-Impact Application Scenarios for Isobutyl Alpha-Cyano-3,4-Methylenedioxycinnamate (CAS 117133-81-0)


Pharmaceutical Intermediate for Multi-Step Synthesis Requiring High Purity

The compound's certified purity of 98% (HPLC) and low moisture content [1] make it a suitable building block for pharmaceutical R&D and pilot-scale synthesis, where impurity profiles must be tightly controlled to avoid adverse effects on subsequent reaction steps and to meet regulatory standards.

Synthesis of Lipophilic Cyanoacrylate Monomers for Specialized Polymer Applications

Its higher predicted LogP of 2.52 [1] compared to shorter-chain analogs indicates enhanced solubility in non-polar solvents. This supports its use as a monomer or co-monomer in the development of specialized cyanoacrylate polymers for applications such as high-performance adhesives or drug delivery matrices where solvent compatibility is key.

Intermediate for Developing Novel UV-Absorbing Molecules

The 3,4-methylenedioxycinnamate core structure is a pharmacophore for UV absorption [1]. Combined with the specific isobutyl ester's thermal stability (melting point 147-150°C ), this compound serves as a rationally designed intermediate for synthesizing next-generation sunscreen agents or photostabilizers with potentially improved photostability.

Pilot-Plant Process Development Requiring Scalable and Reliable Chemical Sourcing

With a proven commercial supply at the kilogram scale [1], this compound outcompetes typical research-grade analogs for process chemistry studies. It allows for seamless transition from bench-scale optimization to pilot-plant validation without the uncertainty of custom synthesis timelines.

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